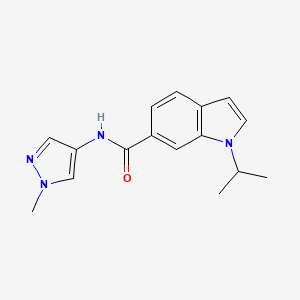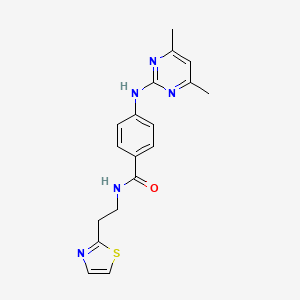![molecular formula C20H20N4O2S B14933785 N-[4-(5-Methoxy-2-methyl-1H-indol-3-YL)-1,3-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide](/img/structure/B14933785.png)
N-[4-(5-Methoxy-2-methyl-1H-indol-3-YL)-1,3-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5-Methoxy-2-methyl-1H-indol-3-YL)-1,3-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide is a complex organic compound that features a unique combination of indole, thiazole, and pyrrole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-Methoxy-2-methyl-1H-indol-3-YL)-1,3-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally, the coupling with the pyrrole moiety. Key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling with Pyrrole: The final step involves the coupling of the thiazole-indole intermediate with a pyrrole derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as column chromatography and recrystallization.
Types of Reactions:
Oxidation: The methoxy group on the indole ring can undergo oxidation to form a hydroxyl group.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Formation of hydroxylated indole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated pyrrole derivatives.
Applications De Recherche Scientifique
N-[4-(5-Methoxy-2-methyl-1H-indol-3-YL)-1,3-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[4-(5-Methoxy-2-methyl-1H-indol-3-YL)-1,3-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
- N-[4-(5-Methoxy-2-methyl-1H-indol-3-YL)-1,3-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide
- N-[4-(5-Hydroxy-2-methyl-1H-indol-3-YL)-1,3-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide
- N-[4-(5-Methoxy-2-methyl-1H-indol-3-YL)-1,3-thiazol-2-YL]-3-(1H-pyrrol-1-YL)butanamide
Uniqueness: The unique combination of indole, thiazole, and pyrrole moieties in this compound provides it with distinct chemical and biological properties. Its specific structural features allow for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H20N4O2S |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C20H20N4O2S/c1-13-19(15-11-14(26-2)5-6-16(15)21-13)17-12-27-20(22-17)23-18(25)7-10-24-8-3-4-9-24/h3-6,8-9,11-12,21H,7,10H2,1-2H3,(H,22,23,25) |
Clé InChI |
DTLOSVDADBFUPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)CCN4C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B14933721.png)
![2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isobutylthiazole-4-carboxamide](/img/structure/B14933732.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B14933740.png)
![N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B14933747.png)

![Methyl 5-(propan-2-yl)-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14933762.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B14933766.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B14933770.png)
![N-[4-(acetylamino)phenyl]-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14933777.png)
![3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14933789.png)
![Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14933799.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B14933807.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B14933811.png)
